molecular formula C17H20ClN3O3S3 B255807 5-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(propylsulfanyl)-N-(2-thienylmethyl)-4-pyrimidinecarboxamide

5-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(propylsulfanyl)-N-(2-thienylmethyl)-4-pyrimidinecarboxamide

Cat. No. B255807
M. Wt: 446 g/mol
InChI Key: VOBWGLLSVCQQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(propylsulfanyl)-N-(2-thienylmethyl)-4-pyrimidinecarboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(propylsulfanyl)-N-(2-thienylmethyl)-4-pyrimidinecarboxamide involves the inhibition of certain enzymes and proteins that are involved in inflammation and cancer cell growth. The compound has been shown to inhibit the activity of COX-2, a key enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to modulate the immune system and to have neuroprotective effects. The compound has been studied for its potential to improve cognitive function and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(propylsulfanyl)-N-(2-thienylmethyl)-4-pyrimidinecarboxamide in lab experiments is its potential to target specific enzymes and proteins. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(propylsulfanyl)-N-(2-thienylmethyl)-4-pyrimidinecarboxamide. One area of research is the development of new derivatives of the compound with improved potency and reduced toxicity. Another area of research is the investigation of the compound's potential to treat other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research on the compound's potential to improve cognitive function and reduce oxidative stress may also be explored.

Synthesis Methods

The synthesis of 5-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(propylsulfanyl)-N-(2-thienylmethyl)-4-pyrimidinecarboxamide involves the reaction of 2-(propylsulfanyl)-N-(2-thienylmethyl)-4-pyrimidinecarboxamide with 1,1-dioxide tetrahydro-3-thiophenyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

The compound has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory and anti-cancer properties. The compound has also been studied for its potential use in treating autoimmune disorders and neurodegenerative diseases.

properties

Product Name

5-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(propylsulfanyl)-N-(2-thienylmethyl)-4-pyrimidinecarboxamide

Molecular Formula

C17H20ClN3O3S3

Molecular Weight

446 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-propylsulfanyl-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C17H20ClN3O3S3/c1-2-6-26-17-19-9-14(18)15(20-17)16(22)21(10-13-4-3-7-25-13)12-5-8-27(23,24)11-12/h3-4,7,9,12H,2,5-6,8,10-11H2,1H3

InChI Key

VOBWGLLSVCQQNQ-UHFFFAOYSA-N

SMILES

CCCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)Cl

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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